2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with a chloro substituent at the 2-position and an isopropyl group attached to the nitrogen atom of the carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Chlorination: The introduction of the chloro substituent at the 2-position of the thienopyridine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Amidation: The final step involves the formation of the carboxamide moiety by reacting the chlorinated thienopyridine intermediate with isopropylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiolates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyridine core. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups, while reducing agents like sodium borohydride can reduce specific moieties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride; reflux conditions.
Amidation: Isopropylamine, N,N’-dicyclohexylcarbodiimide; room temperature to mild heating.
Substitution: Alkoxides, amines, thiolates; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Substitution Reactions: Various substituted thienopyridine derivatives.
Oxidation: Oxidized thienopyridine derivatives with additional functional groups.
Hydrolysis: Corresponding carboxylic acid and isopropylamine.
Scientific Research Applications
2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.
Receptor Modulation: Interacting with cellular receptors to modulate their signaling pathways, leading to changes in cellular responses.
DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can be compared with other thienopyridine derivatives:
2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide: Lacks the isopropyl group, which may result in different biological activities and chemical reactivity.
N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide: Lacks the chloro substituent, which can affect its interaction with molecular targets and its overall stability.
2-chloro-N-methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide: Contains a methyl group instead of an isopropyl group, leading to variations in its pharmacokinetic properties and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-7(2)13-11(15)14-4-3-9-8(6-14)5-10(12)16-9/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKGXLXRIYJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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